molecular formula C15H10N6 B3717005 3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile

3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B3717005
M. Wt: 274.28 g/mol
InChI Key: OJMXHLJIMZMFGX-UITAMQMPSA-N
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Description

3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile is a complex organic compound that features both indole and pyrazole moieties Indole derivatives are known for their significant biological activities, while pyrazole derivatives are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with malononitrile, followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyrazole ring can inhibit specific enzymes. These interactions lead to the modulation of biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile: This compound is unique due to the presence of both indole and pyrazole moieties.

    Indole Derivatives: Compounds like indole-3-carboxylic acid and indole-3-acetic acid share the indole moiety but lack the pyrazole ring.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-nitropyrazole share the pyrazole ring but lack the indole moiety.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the biological activities of both indole and pyrazole derivatives.

Properties

IUPAC Name

3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXHLJIMZMFGX-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 2
3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 3
3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 5
3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 6
3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile

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